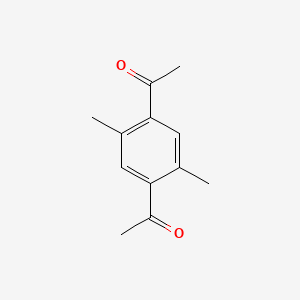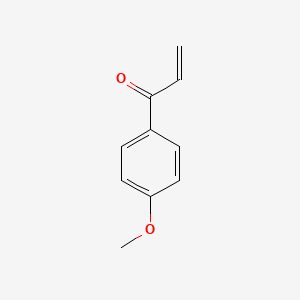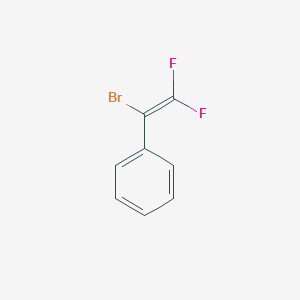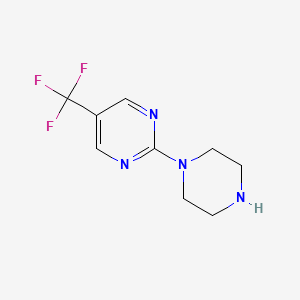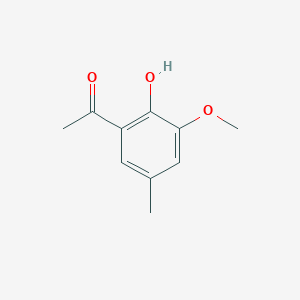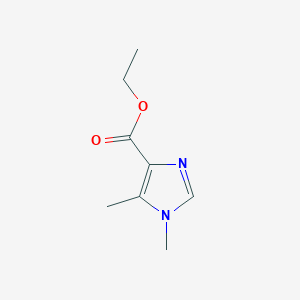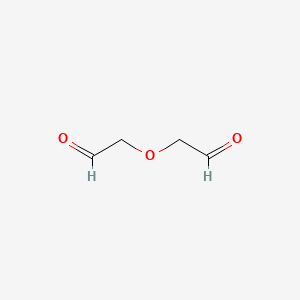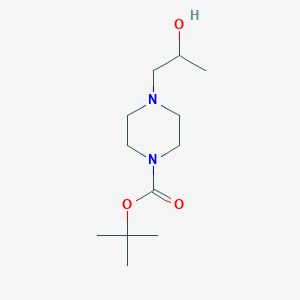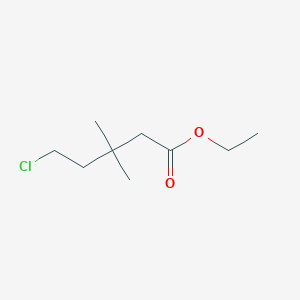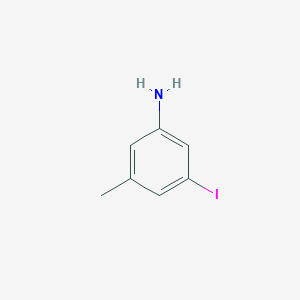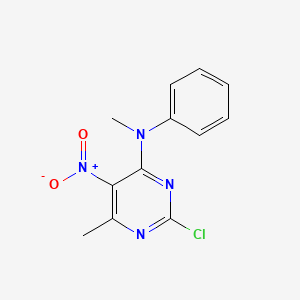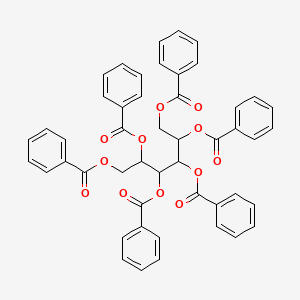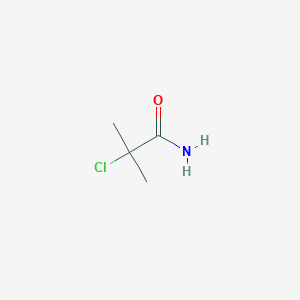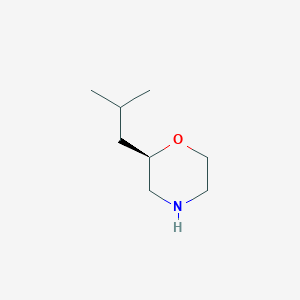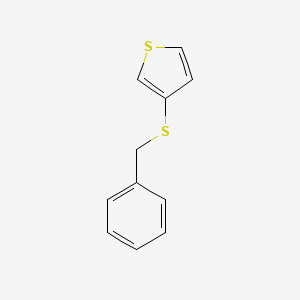
3-(benzylthio)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylthio)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields such as materials science, medicinal chemistry, and organic electronics. The compound this compound features a thiophene ring substituted with a benzylthio group at the third position, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(benzylthio)thiophene involves the reaction of 3-lithiothiophene with dibenzyl disulfide. The reaction proceeds as follows:
Lithiation of Thiophene: Thiophene is treated with a strong base such as n-butyllithium to form 3-lithiothiophene.
Quenching with Dibenzyl Disulfide: The 3-lithiothiophene is then quenched with dibenzyl disulfide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylthio)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Applications De Recherche Scientifique
3-(Benzylthio)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-(benzylthio)thiophene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, some derivatives have been shown to inhibit specific kinases or modulate receptor activity, leading to therapeutic effects such as anticancer or anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)thiophene: Similar structure but with a methylthio group instead of a benzylthio group.
3-(Phenylthio)thiophene: Similar structure but with a phenylthio group.
3-(Ethylthio)thiophene: Similar structure but with an ethylthio group.
Uniqueness
3-(Benzylthio)thiophene is unique due to the presence of the benzylthio group, which can influence its chemical reactivity and physical properties. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other thiophene derivatives. This uniqueness can be leveraged in the design of new materials and biologically active compounds .
Propriétés
Numéro CAS |
7511-65-1 |
|---|---|
Formule moléculaire |
C11H10S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
3-benzylsulfanylthiophene |
InChI |
InChI=1S/C11H10S2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-7,9H,8H2 |
Clé InChI |
RXFWJTQDRXCGPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CSC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CSC=C2 |
| 7511-65-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


